Chemical properties and stability of 2-Chloro-4-fluoro-5-iodonicotinonitrile
Chemical properties and stability of 2-Chloro-4-fluoro-5-iodonicotinonitrile
An In-depth Technical Guide to the Chemical Properties and Stability of 2-Chloro-4-fluoro-5-iodonicotinonitrile
Executive Summary
2-Chloro-4-fluoro-5-iodonicotinonitrile is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. Its unique arrangement of three different halogen atoms on a pyridine ring, coupled with a reactive nitrile group, offers a versatile platform for complex molecular engineering. This guide provides a comprehensive analysis of its chemical properties, stability, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural attributes, proposed synthesis, handling protocols, and its vast potential as a building block for creating diverse chemical libraries, underpinned by a discussion of its site-selective reactivity.
Introduction to a Multifunctional Scaffold
Halogenated heterocyclic compounds are cornerstones of modern drug discovery. The strategic incorporation of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[1] Compounds containing chlorine, in particular, are prevalent in FDA-approved drugs, highlighting their importance in pharmaceutical development.[2] 2-Chloro-4-fluoro-5-iodonicotinonitrile emerges as a particularly valuable intermediate, offering multiple, distinct points for chemical modification.
Molecular Structure and Identification
The structure of 2-Chloro-4-fluoro-5-iodonicotinonitrile is defined by a pyridine ring substituted at key positions, which dictates its chemical behavior. The electron-withdrawing nature of the nitrile group and the halogens activates the pyridine ring for certain reactions, while the distinct electronic properties of chlorine, fluorine, and iodine allow for orthogonal chemical strategies.
Caption: Molecular structure of 2-Chloro-4-fluoro-5-iodonicotinonitrile.
Table 1: Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 2-Chloro-4-fluoro-5-iodopyridine-3-carbonitrile |
| CAS Number | 1245645-59-3 |
| Molecular Formula | C₆HClFIN₂ |
| Molecular Weight | 298.44 g/mol |
| Canonical SMILES | C1(=C(C(=CN=C1Cl)I)F)C#N |
| InChI Key | Not publicly available |
Physicochemical and Toxicological Profile
Understanding the physical properties and toxicological hazards is critical for safe and effective use in a laboratory setting.
Table 2: Physicochemical and Safety Data
| Property | Value | Source |
|---|---|---|
| Physical Form | Solid (Predicted) | N/A |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF. | [3] |
| Storage Temperature | Recommended storage at freezer temperatures. Keep container tightly closed and in a dry, well-ventilated place. | [4] |
| Acute Toxicity | Harmful if inhaled (Category 4). | [4] |
| Organ Toxicity | Causes damage to organs through prolonged or repeated exposure (Category 1). | [4] |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects (Category 2). |[4] |
Synthesis, Purification, and Characterization
While specific synthesis routes for 2-Chloro-4-fluoro-5-iodonicotinonitrile are not widely published, a logical pathway can be proposed based on established organic chemistry principles and syntheses of analogous compounds. The key challenge lies in the sequential and regioselective introduction of the three different halogens and the nitrile group.
Strategic Synthesis Considerations
A plausible synthetic strategy involves starting with a pre-functionalized pyridine ring. Given the reactivity of halogens, an iodination step would likely be performed late in the sequence to avoid premature side reactions. A common method for generating the nitrile group on a nicotinic acid derivative is through the dehydration of a primary amide, which can be formed from the corresponding aldehyde.[5][6]
Proposed Purification and Characterization Workflow
The purification and validation of the final compound are critical to ensure its suitability for subsequent reactions. This workflow ensures the removal of reagents, byproducts, and starting materials.
Caption: Standard workflow for the purification and characterization of the target compound.
Experimental Protocol: Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra to confirm the chemical structure, paying close attention to the coupling constants between the fluorine atom and adjacent protons/carbons.
-
Mass Spectrometry (MS) : Analyze the sample using High-Resolution Mass Spectrometry (HRMS) to confirm the exact molecular weight and isotopic pattern characteristic of a compound containing one chlorine and one iodine atom.
-
High-Performance Liquid Chromatography (HPLC) : Assess the purity of the final compound by reverse-phase HPLC, using a C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA). A single, sharp peak indicates high purity.
Chemical Stability and Safe Handling
The stability and safe handling of 2-Chloro-4-fluoro-5-iodonicotinonitrile are governed by its chemical structure and toxicological profile.
Stability and Storage
The compound is expected to be stable under normal laboratory conditions.[7] However, prolonged exposure to light, strong acids, strong bases, or strong oxidizing agents should be avoided to prevent degradation.[8] For long-term storage, it is imperative to keep the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen), and at reduced temperatures (freezer).[4]
Hazard Analysis and Personal Protective Equipment (PPE)
As a Senior Application Scientist, I cannot overstate the importance of a thorough risk assessment before handling this compound.
-
Inhalation Hazard : The compound is harmful if inhaled.[4] All manipulations must be performed inside a certified chemical fume hood to avoid exposure to dust or vapors.[9]
-
Chronic Toxicity : It is classified as causing damage to organs through prolonged or repeated exposure.[4] This underscores the need to minimize all forms of exposure.
-
PPE Requirements : Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[8] In cases where dust generation is unavoidable, respiratory protection should be considered.[10]
Reactivity and Synthetic Utility
The true value of 2-Chloro-4-fluoro-5-iodonicotinonitrile lies in its differential reactivity, which allows for programmed, site-selective modifications. The reactivity of the carbon-halogen bonds in cross-coupling reactions typically follows the order C-I > C-Br > C-Cl, with C-F being the least reactive. This hierarchy is the key to its synthetic utility.
Caption: Reactivity map illustrating site-selectivity for different reaction types.
Site-Selective Cross-Coupling
The carbon-iodine bond at position 5 is the most labile and is the primary site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkyl, or alkynyl groups with high selectivity while preserving the chlorine and fluorine atoms for subsequent transformations.
-
Experimental Insight : When setting up a Suzuki coupling, using a mild base (e.g., K₂CO₃ or CsF) and a palladium catalyst with appropriate ligands (e.g., SPhos or XPhos) at moderate temperatures (60-80 °C) will almost exclusively target the C-I bond. The C-Cl bond would require more forcing conditions to react.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at position 2 is activated by the adjacent ring nitrogen and the nitrile group, making it susceptible to nucleophilic aromatic substitution. This position can be selectively targeted by strong nucleophiles like amines, thiols, or alkoxides.
-
Experimental Insight : The reaction of 2-Chloro-4-fluoro-5-iodonicotinonitrile with a primary or secondary amine in a polar aprotic solvent like DMSO or NMP, often with a non-nucleophilic base (e.g., DIPEA), will lead to the displacement of the chloride. This reaction typically proceeds cleanly without affecting the iodo or fluoro substituents.
Transformations of the Nitrile Group
The nitrile group is a versatile functional handle. It can be:
-
Hydrolyzed under acidic or basic conditions to form a carboxylic acid.
-
Reduced using reducing agents like LiAlH₄ to form a primary amine.
-
Converted to a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.
Conclusion: A Versatile Tool for Innovation
2-Chloro-4-fluoro-5-iodonicotinonitrile is more than just a chemical reagent; it is a sophisticated molecular tool. Its pre-installed, differentially reactive functional groups provide a robust and reliable platform for building molecular complexity in a controlled, stepwise manner. For researchers in drug discovery, this translates to the rapid generation of diverse compound libraries for screening, enabling the exploration of structure-activity relationships with precision. Understanding its stability, handling requirements, and nuanced reactivity is paramount to unlocking its full potential in the synthesis of novel pharmaceuticals and advanced materials.
References
-
MilliporeSigma. (2025). SAFETY DATA SHEET - 2-Chloro-4-fluoro-5-iodonicotinonitrile.
-
C/D/N Isotopes, Inc. (n.d.). Safety Data Sheet.
-
CymitQuimica. (n.d.). CAS 791644-48-9: 2-Chloro-5-fluoronicotinonitrile.
-
Fisher Scientific. (2015). SAFETY DATA SHEET - 2-Chloro-4-fluoro-5-nitrophenol.
-
ChemicalBook. (n.d.). 2-Chloro-5-fluoronicotinonitrile synthesis.
-
Merck Millipore. (n.d.). SAFETY DATA SHEET.
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chloro-4-fluorobenzonitrile.
-
ECHEMI. (n.d.). 2-Chloro-4-iodonicotinonitrile SDS, 1171919-75-7 Safety Data Sheets.
-
PubChem. (n.d.). 2-Chloro-5-fluoro-4-iodopyridine.
-
G. S. Kumar, H. Qin. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.
-
Organic Syntheses. (n.d.). 2-chloronicotinonitrile.
-
Sigma-Aldrich. (n.d.). 2-Chloro-4-fluoronicotinonitrile.
-
Autech. (2025). Boosting Pharmaceutical Innovation: The Role of 2-Chloro-5-fluoro-4-iodopyridine.
-
Benchchem. (n.d.). 2-Chloro-5-fluoronicotinonitrile.
-
A. A. Rajab, et al. (2025). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY.
-
U.S. Environmental Protection Agency. (2025). 2-Chloro-5-fluoro-4-iodopyridine Properties.
-
Sigma-Aldrich. (n.d.). 2-Chloro-5-fluoro-4-iodopyridine.
-
ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 791644-48-9: 2-Chloro-5-fluoronicotinonitrile [cymitquimica.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. merckmillipore.com [merckmillipore.com]
